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Compound of Interest

Compound Name: Ethyl 4-cyanobenzoate

Cat. No.: B145743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 4-
cyanobenzoate (CAS No. 7153-22-2), a key intermediate in the synthesis of various organic

compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Chemical Structure and Properties
IUPAC Name: Ethyl 4-cyanobenzoate

Molecular Formula: C₁₀H₉NO₂[1]

Molecular Weight: 175.18 g/mol [1]

Appearance: White to off-white crystalline powder

Melting Point: 52-54 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The ¹H and ¹³C NMR spectra of Ethyl 4-cyanobenzoate provide characteristic

signals corresponding to the different nuclei in the molecule.
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¹H NMR Data
The proton NMR spectrum of Ethyl 4-cyanobenzoate exhibits distinct signals for the aromatic

protons of the benzene ring and the protons of the ethyl group.

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

8.16 Doublet (d) 2H 6.9

Aromatic protons

(ortho to -

COOEt)

7.76 Doublet (d) 2H 6.8
Aromatic protons

(ortho to -CN)

4.43 Quartet (q) 2H 7.2 -OCH₂CH₃

1.42 Triplet (t) 3H 7.2 -OCH₂CH₃

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

164.8 C=O (Ester carbonyl)

134.0 Aromatic C (quaternary, attached to -COOEt)

132.3 Aromatic CH (ortho to -CN)

130.0 Aromatic CH (ortho to -COOEt)

118.1 Aromatic C (quaternary, attached to -CN)

116.7 -C≡N (Nitrile carbon)

61.8 -OCH₂CH₃

14.2 -OCH₂CH₃
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~3070 Medium Aromatic C-H stretch

~2980 Medium Aliphatic C-H stretch

~2230 Strong C≡N stretch (Nitrile)

~1720 Strong C=O stretch (Ester)

~1608 Medium Aromatic C=C stretch

~1275 Strong C-O stretch (Ester)

~1100 Strong C-O stretch (Ester)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of Ethyl 4-cyanobenzoate results in the

formation of a molecular ion and characteristic fragment ions, which are useful for confirming

the molecular weight and aspects of the structure.

m/z Relative Intensity (%) Assignment

175 30 [M]⁺ (Molecular ion)

147 43 [M - C₂H₄]⁺

130 100 [M - OC₂H₅]⁺

102 43 [M - COOC₂H₅]⁺

45 18 [C₂H₅O]⁺

Data sourced from NIST and PubChem databases.[1][2]
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Experimental Protocols
NMR Spectroscopy
A sample of Ethyl 4-cyanobenzoate (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a

deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The spectrum is

recorded on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled

spectrum is typically acquired to simplify the signals to single lines for each carbon

environment.

FT-IR Spectroscopy
The solid sample is finely ground and mixed with dry potassium bromide (KBr). The mixture is

then pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by

dissolving the sample in a volatile solvent, depositing the solution onto a KBr plate, and

allowing the solvent to evaporate. The spectrum is recorded using a Fourier-Transform Infrared

(FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
The mass spectrum is obtained using an electron ionization (EI) source coupled to a mass

analyzer. The sample is introduced into the ion source, where it is bombarded with a beam of

high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The

resulting positively charged ions are then separated by the mass analyzer according to their

mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like Ethyl 4-cyanobenzoate.
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Spectroscopic Analysis Workflow for Ethyl 4-cyanobenzoate
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Caption: Workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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